molecular formula C26H42O9 B1679823 Pseudomonic acid D CAS No. 85248-93-7

Pseudomonic acid D

Cat. No.: B1679823
CAS No.: 85248-93-7
M. Wt: 498.6 g/mol
InChI Key: RJGJFSVDQPCELW-VCXQKUNESA-N
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Description

Pseudomonic acid D is a minor antibiotic produced by the bacterium Pseudomonas fluorescens. It is part of a group of compounds known as pseudomonic acids, which also includes pseudomonic acids A, B, and C. These compounds are known for their antibacterial properties, particularly against Gram-positive bacteria. This compound is structurally characterized by a monic acid core attached to a 9-hydroxynonanoic acid side chain through an ester linkage .

Mechanism of Action

Pseudomonic Acid D, also known as Pseudomonic D, is a microbial inhibitor that is part of a group of compounds known as pseudomonic acids. These compounds are produced by the bacterium Pseudomonas fluorescens .

Target of Action

The primary target of this compound is bacterial protein synthesis . It specifically inhibits the activity of bacterial isoleucyl-tRNA synthetase , an enzyme that plays a crucial role in protein synthesis.

Mode of Action

this compound interacts with its target, the bacterial isoleucyl-tRNA synthetase, by binding to it and inhibiting its activity . This inhibition disrupts the process of protein synthesis within the bacterial cell, leading to a halt in bacterial growth and replication .

Biochemical Pathways

this compound affects the protein synthesis pathway in bacteria . By inhibiting the activity of bacterial isoleucyl-tRNA synthetase, it prevents the proper functioning of this pathway, leading to a disruption in the production of essential proteins for the bacteria .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of protein synthesis in bacterial cells . This leads to a halt in bacterial growth and replication, effectively inhibiting the bacteria’s ability to cause infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of pseudomonic acids, including this compound, by Pseudomonas fluorescens can be affected by different culture mediums and fermentation conditions . Furthermore, resistance to mupirocin, which includes this compound, has been observed due to its wide use without prescription .

Biochemical Analysis

Biochemical Properties

Pseudomonic Acid D, like other pseudomonic acids, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pseudomonic acids are known to inhibit protein synthesis in targeted bacteria

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of this compound are still being explored.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules to exert its effects at the molecular level. It is known to inhibit protein synthesis, which can lead to changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are areas of active research. Current knowledge suggests that pseudomonic acids have a significant role in controlling MRSA outbreaks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pseudomonic acid D can be synthesized from monic acid A. The preparation involves the isolation and identification of this compound from the fermentation broth of Pseudomonas fluorescens . The synthetic route typically includes steps such as esterification and purification to achieve the desired compound.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Pseudomonas fluorescens in a controlled environment. The fermentation process requires specific culture media and conditions to optimize the yield of pseudomonic acids. The product is then recovered through various purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Pseudomonic acid D undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Pseudomonic acid D has several scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its antibacterial properties and potential use in controlling bacterial infections.

    Medicine: Explored for its potential in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

    Industry: Utilized in the development of new antibiotics and antibacterial agents.

Comparison with Similar Compounds

    Pseudomonic Acid A: The principal component of mupirocin, with strong antibacterial activity.

    Pseudomonic Acid B: Another component of mupirocin, with similar antibacterial properties.

    Pseudomonic Acid C: A minor component with less studied properties.

Uniqueness: Pseudomonic acid D is unique due to its specific structure and the distinct pathway it uses to inhibit bacterial protein synthesis. Unlike other pseudomonic acids, it has a different ester linkage and side chain configuration, which may contribute to its unique antibacterial properties .

Properties

IUPAC Name

(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29)/b6-4+,16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGJFSVDQPCELW-VCXQKUNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)O)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)O)/C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85248-93-7
Record name Pseudomonic acid D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085248937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOMONIC ACID D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IC2993TO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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